molecular formula C7H5Cl2N3O3 B3041406 N-[(2,6-dichloroisonicotinoyl)oxy]urea CAS No. 287922-67-2

N-[(2,6-dichloroisonicotinoyl)oxy]urea

Cat. No.: B3041406
CAS No.: 287922-67-2
M. Wt: 250.04 g/mol
InChI Key: JWBKVFLTSOPDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Dichloroisonicotinoyl)oxy]urea is a synthetic urea derivative characterized by a urea core linked via an oxy group to a 2,6-dichloro-substituted isonicotinoyl moiety. The isonicotinoyl group comprises a pyridine ring with chlorine atoms at the 2- and 6-positions, distinguishing it from benzoyl-based analogs.

Properties

IUPAC Name

(carbamoylamino) 2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3O3/c8-4-1-3(2-5(9)11-4)6(13)15-12-7(10)14/h1-2H,(H3,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBKVFLTSOPDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)ONC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199659
Record name (Aminocarbonyl)azanyl 2,6-dichloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287922-67-2
Record name (Aminocarbonyl)azanyl 2,6-dichloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287922-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Aminocarbonyl)azanyl 2,6-dichloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichloroisonicotinoyl)oxy]urea typically involves the reaction of 2,6-dichloroisonicotinic acid with urea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichloroisonicotinoyl)oxy]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-[(2,6-dichloroisonicotinoyl)oxy]urea has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, the inhibition of calcium release-activated calcium (CRAC) channels has been linked to reduced viability of non-small cell lung cancer (NSCLC) cells .

Case Study: Lung Cancer Treatment

A significant study demonstrated that derivatives of isonicotinoyl urea compounds exhibited potent activity against NSCLC. The mechanism involves the modulation of calcium signaling pathways, which are crucial for cancer cell survival and proliferation. This study suggests that this compound could serve as a lead compound for developing new cancer therapies .

Compound NameActivityTargetReference
This compoundAnticancerCRAC channels
Similar Urea DerivativeCytotoxicityNSCLC cells

Other Potential Applications

Antimicrobial Properties

Research has indicated that certain isonicotinoyl derivatives exhibit antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy as an antimicrobial agent due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Future Directions in Research

The ongoing research into this compound focuses on:

  • Synthesis of Analogues : Developing new derivatives with improved potency and selectivity for cancer cells.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to enhance anticancer efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of N-[(2,6-dichloroisonicotinoyl)oxy]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorine at meta positions (common in benzoylureas) versus pyridine ortho positions (2,6-) could influence steric hindrance and electronic effects, impacting binding to biological targets like chitin synthase .

Pharmaceutical Conjugates

SI-613, a hyaluronic acid-diclofenac conjugate (), provides insights into urea-adjacent drug design:

Property SI-613 This compound
Core Structure Hyaluronic acid + diclofenac Urea + dichloroisonicotinoyl
Release Mechanism Sustained diclofenac release in joints Not determined
Pharmacokinetics Joint DF levels: 311.6 ng/g (Day 1) No data available
Therapeutic Use Osteoarthritis pain (28-day efficacy) Hypothetical (structure suggests agrochemical use)

Key Observations :

  • Bioactivity: While SI-613 shows prolonged anti-inflammatory effects, this compound’s pyridine-urea system may favor pesticidal activity over pharmaceutical use, akin to benzoylureas .

Research Findings and Hypotheses

  • Agrochemical Potential: The compound’s dichloropyridine motif aligns with insecticidal benzoylureas, suggesting possible chitin synthesis inhibition. However, pyridine vs. benzene aromaticity may alter target affinity or metabolic stability .
  • Pharmacological Limitations : Unlike SI-613’s proven joint retention, the urea-pyridine structure lacks evidence of biocompatibility or sustained release, limiting direct pharmaceutical parallels .

Biological Activity

N-[(2,6-dichloroisonicotinoyl)oxy]urea is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with urea or thiourea. The presence of the 2,6-dichloro group enhances the lipophilicity and biological activity of the compound. The structural formula can be represented as follows:

N 2 6 dichloroisonicotinoyl oxy urea\text{N 2 6 dichloroisonicotinoyl oxy urea}

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study focusing on urea derivatives demonstrated that several synthesized compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 0.25 μg/mL, indicating strong antibacterial potency .

CompoundBacterial StrainMIC (μg/mL)
19aStaphylococcus aureus0.03
19bStreptococcus pyogenes0.06
21aHaemophilus influenzae0.25

2. Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of key pathways such as PI3K and mTORC1, which are crucial for cancer cell growth and survival .

Case Study: Antiproliferative Effects
A recent study evaluated the effects of various urea derivatives on cancer cell lines and found that those with the dichlorinated isonicotinoyl moiety exhibited enhanced activity compared to non-substituted analogs. The IC50 values for these compounds were notably low, indicating high efficacy.

Cell LineIC50 (μM)
MCF-75.16
HCT11612.34
A5498.45

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication in bacteria .
  • Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells through modulation of signaling pathways related to cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,6-dichloroisonicotinoyl)oxy]urea
Reactant of Route 2
Reactant of Route 2
N-[(2,6-dichloroisonicotinoyl)oxy]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.